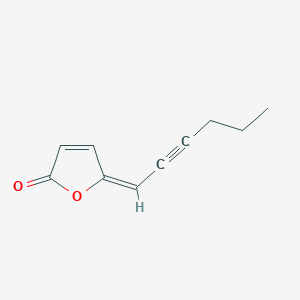
5-(Hex-2-yn-1-ylidene)furan-2(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Lachnophyllum lactone is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters formed from hydroxy acids. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Lachnophyllum lactone can be achieved through several methods. One common approach involves the oxidative lactonization of diols. For instance, using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in the presence of PhI(OAc)2 (iodobenzene diacetate) can efficiently convert 1,6- and 1,7-diols into seven- and eight-membered lactones . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of lactones, including (Z)-Lachnophyllum lactone, often involves the use of organometallic reagents or catalysts. Processes such as carbonylation, carboxylation, and hydroacylation are employed to control and direct the efficiency and selectivity of lactone ring formation . These methods are scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Lachnophyllum lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.
Substitution: Substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions typically involve moderate temperatures and specific pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative lactonization of diols results in the formation of medium-sized lactones, while reduction reactions yield hydroxy acids.
Aplicaciones Científicas De Investigación
(Z)-Lachnophyllum lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of biodegradable polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of (Z)-Lachnophyllum lactone involves its interaction with specific molecular targets and pathwaysThis interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (Z)-Lachnophyllum lactone include other lactones such as:
γ-Butyrolactone: Known for its use as a solvent and precursor in chemical synthesis.
δ-Valerolactone: Used in the production of polyesters and other polymers.
ε-Caprolactone: Widely used in the synthesis of biodegradable polymers.
Uniqueness
What sets (Z)-Lachnophyllum lactone apart from these similar compounds is its unique chemical structure and specific biological activities
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(5E)-5-hex-2-ynylidenefuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6+ |
Clave InChI |
PHUPYFCPQIPDNQ-RMKNXTFCSA-N |
SMILES isomérico |
CCCC#C/C=C/1\C=CC(=O)O1 |
SMILES canónico |
CCCC#CC=C1C=CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















